molecular formula C17H22N2S B8627281 4-(4-Phenyl-1,3-thiazol-2-yl)-1-(propan-2-yl)piperidine CAS No. 926890-75-7

4-(4-Phenyl-1,3-thiazol-2-yl)-1-(propan-2-yl)piperidine

Cat. No. B8627281
M. Wt: 286.4 g/mol
InChI Key: WDVQVCFXNIVNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786143B2

Procedure details

A mixture of 24.5 mg (0.1 mmol) 4-(4-phenyl-thiazol-2-yl)-piperidine hydrobromide, excess acetone and excess sodium triacetoxyborohydride in 1 ml THF and 20 μl acetic acid was stirred at room temperature for 16 h. After addition of 0.2 ml water, 0.2 ml methanol and 0.15 ml NEt3 the mixture was purified by preparative HPLC on reversed phase eluting with a gradient of acetonitrile/water (0.1% NEt3) to yield after evaporation of the product fractions 12.8 mg (45 %) of the title compound. (m/e): 287.3 (MH+; 100%).
Name
4-(4-phenyl-thiazol-2-yl)-piperidine hydrobromide
Quantity
24.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[C:2]1([C:8]2[N:9]=[C:10]([CH:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[S:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][C:20]([CH3:22])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O>C1COCC1.C(O)(=O)C.CCN(CC)CC.CO>[CH:20]([N:16]1[CH2:17][CH2:18][CH:13]([C:10]2[S:11][CH:12]=[C:8]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[N:9]=2)[CH2:14][CH2:15]1)([CH3:22])[CH3:19] |f:0.1,3.4|

Inputs

Step One
Name
4-(4-phenyl-thiazol-2-yl)-piperidine hydrobromide
Quantity
24.5 mg
Type
reactant
Smiles
Br.C1(=CC=CC=C1)C=1N=C(SC1)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 μL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
0.15 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on reversed phase
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/water (0.1% NEt3)
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product fractions 12.8 mg (45 %) of the title compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)N1CCC(CC1)C=1SC=C(N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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